Structural Differentiation via C-23 Hydroxyl vs. Ketone Group: Camelliagenin C vs. Camelliagenin B
Camelliagenin C is differentiated from its closest analog, Camelliagenin B, by the presence of a secondary hydroxyl group at the C-23 position instead of a ketone. This was established by the systematic structural elucidation of the three sapogenins from Camellia japonica. Camelliagenin C was determined to be 3β, 16α, 22α, 23, 28-pentahydroxy-olean-12-ene, while Camelliagenin B is the corresponding 23-oxo derivative (3β, 16α, 22α, 28-tetrahydroxy-olean-12-en-23-one) [1]. The difference of one oxygen atom and two hydrogen atoms (C₃₀H₄₈O₅ vs. C₃₀H₅₀O₅) results in distinct molecular ions and NMR chemical shifts, enabling unambiguous identification.
| Evidence Dimension | C-23 Functional Group Identity |
|---|---|
| Target Compound Data | Camelliagenin C: C-23 bears a hydroxyl (-OH) group; molecular formula C₃₀H₅₀O₅, MW 490.7 g/mol [1][2]. |
| Comparator Or Baseline | Camelliagenin B: C-23 bears a ketone (=O) group; molecular formula C₃₀H₄₈O₅, MW 488.7 g/mol [1]. |
| Quantified Difference | ΔMW = +2 g/mol; oxidation state change from alcohol to ketone at a single position; distinct ¹H and ¹³C NMR signals for C-23 and adjacent atoms [1]. |
| Conditions | Structural determination by chemical derivatization (Wolff-Kishner and LiAlH₄ reduction), NMR spectroscopy, and mass spectrometry on isolates from Camellia japonica seeds [1]. |
Why This Matters
The C-23 oxidation state directly dictates the compound's polarity, solubility profile, and its ability to act as a hydrogen-bond donor versus acceptor, impacting chromatographic behavior and reactivity in downstream synthetic derivatization, such as the glycosylation steps required to produce bioactive Sasanquasaponin [3].
- [1] Itokawa, H.; Sawada, N.; Murakami, T. The Structures of Camelliagenin A, B and C obtained from Camellia Japonica L. Chem. Pharm. Bull. 1969, 17 (3), 474-480. View Source
- [2] PubChem. Camelliagenin C (Compound Summary). National Center for Biotechnology Information. CID 12302286. View Source
- [3] Zhao, Y.; et al. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways. Int. J. Mol. Sci. 2024, 25 (4), 2149. View Source
